molecular formula C13H13ClN4O2 B10906032 2-chloro-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]pyrazine

2-chloro-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]pyrazine

Cat. No.: B10906032
M. Wt: 292.72 g/mol
InChI Key: PZQNZFSGOVVLKX-CAOOACKPSA-N
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Description

2,4-DIMETHOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dimethoxybenzaldehyde moiety linked to a pyrazinyl hydrazone group, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2,4-DIMETHOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 3-chloro-2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. This can include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

2,4-DIMETHOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

2,4-DIMETHOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in bioassays to evaluate its efficacy against various pathogens and cancer cell lines.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer. Its unique structure allows for the design of derivatives with enhanced biological activity and reduced toxicity.

    Industry: The compound is used in the development of specialty chemicals and materials, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-DIMETHOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

2,4-DIMETHOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE can be compared with other similar compounds, such as:

    2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its use in organic synthesis and as a flavoring agent.

    3-Chloro-2-pyrazinecarbohydrazide: Another precursor, used in the synthesis of various hydrazone derivatives with potential biological activities.

    Hydrazones: A class of compounds characterized by the presence of a hydrazone functional group, widely studied for their antimicrobial, anticancer, and anti-inflammatory properties.

The uniqueness of 2,4-DIMETHOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H13ClN4O2

Molecular Weight

292.72 g/mol

IUPAC Name

3-chloro-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyrazin-2-amine

InChI

InChI=1S/C13H13ClN4O2/c1-19-10-4-3-9(11(7-10)20-2)8-17-18-13-12(14)15-5-6-16-13/h3-8H,1-2H3,(H,16,18)/b17-8+

InChI Key

PZQNZFSGOVVLKX-CAOOACKPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC2=NC=CN=C2Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NC=CN=C2Cl)OC

Origin of Product

United States

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